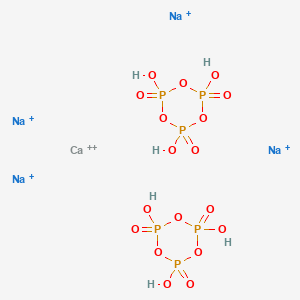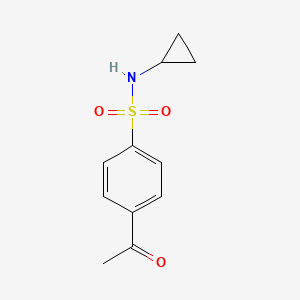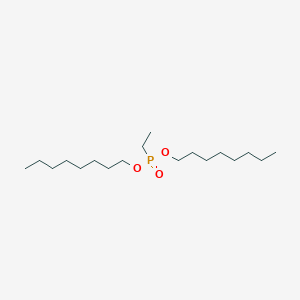
Dioctyl ethylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethyl group and two octyl groups. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
Dioctyl ethylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction and the McKenna synthesis.
Michaelis-Arbuzov Reaction: This method involves the reaction of trialkyl phosphites with alkyl halides.
McKenna Synthesis: This method involves the silyldealkylation of dialkyl phosphonates using bromotrimethylsilane, followed by desilylation upon contact with water or methanol.
Industrial Production Methods
In industrial settings, this compound is typically produced using large-scale reactors that allow for precise control of reaction conditions. The Michaelis-Arbuzov reaction is often preferred due to its high yield and scalability. The reaction is carried out under an inert atmosphere to prevent oxidation, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Dioctyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Major Products Formed
Hydrolysis: Phosphonic acids and alcohols.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonates.
科学的研究の応用
Dioctyl ethylphosphonate has a wide range of applications in scientific research:
作用機序
The mechanism by which dioctyl ethylphosphonate exerts its effects involves the interaction of its phosphorus atom with various molecular targets. In biochemical applications, it acts as a chelating agent, binding to metal ions and facilitating their removal or stabilization . In medicinal chemistry, it can inhibit specific enzymes by forming stable complexes with their active sites .
類似化合物との比較
Similar Compounds
Diethyl ethylphosphonate: Similar structure but with ethyl groups instead of octyl groups.
Dimethyl methylphosphonate: Contains methyl groups instead of octyl groups.
Dioctyl methylphosphonate: Similar but with a methyl group instead of an ethyl group.
Uniqueness
Dioctyl ethylphosphonate is unique due to its combination of long alkyl chains and a phosphorus center, which imparts both hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties, such as in the formulation of flame retardants and plasticizers .
特性
CAS番号 |
6156-13-4 |
|---|---|
分子式 |
C18H39O3P |
分子量 |
334.5 g/mol |
IUPAC名 |
1-[ethyl(octoxy)phosphoryl]oxyoctane |
InChI |
InChI=1S/C18H39O3P/c1-4-7-9-11-13-15-17-20-22(19,6-3)21-18-16-14-12-10-8-5-2/h4-18H2,1-3H3 |
InChIキー |
QCLSSHCNJSKZPQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOP(=O)(CC)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



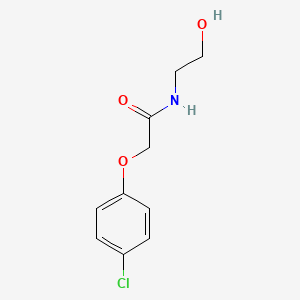
![4-[2-(2-Fluorophenyl)ethynyl]quinoline](/img/structure/B14167618.png)
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167624.png)
![5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167640.png)
![6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14167650.png)
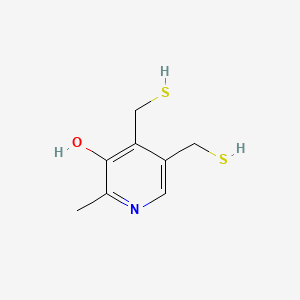
![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)
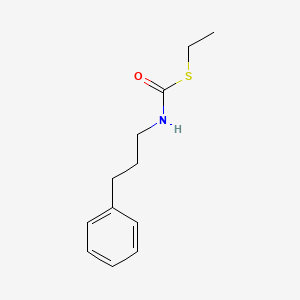
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
